3-Methylpyridin-2-yl trifluoromethanesulfonate
Description
Properties
IUPAC Name |
(3-methylpyridin-2-yl) trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO3S/c1-5-3-2-4-11-6(5)14-15(12,13)7(8,9)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBHZMXPMBNDXPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70698993 | |
| Record name | 3-Methylpyridin-2-yl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70698993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154447-02-6 | |
| Record name | 3-Methylpyridin-2-yl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70698993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The most widely reported method involves reacting 3-methylpyridin-2-ol with Tf<sub>2</sub>O in the presence of a base (e.g., pyridine or DIPEA) to neutralize the generated triflic acid. The reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by the trifluoromethanesulfonyl (triflyl) group.
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Substrate : 3-Methylpyridin-2-ol (1.0 equiv, 10.0 g, 91.7 mmol).
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Reagents : Tf<sub>2</sub>O (1.2 equiv, 18.5 mL, 110.0 mmol), pyridine (1.1 equiv, 11.0 mL).
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Solvent : Dichloromethane (DCM, 100 mL).
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Conditions : 0°C for 1.5 hours, followed by quenching with NaHCO<sub>3</sub> and extraction.
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Yield : 90.1% (20.0 g) as a colorless oil.
Key Parameters
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Temperature Control : Reactions conducted below 0°C minimize side reactions such as over-triflation or decomposition.
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Solvent Choice : DCM or toluene is preferred for solubility and ease of removal.
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Base Selection : Pyridine or DIPEA effectively scavenge triflic acid, preventing protonation of the pyridine ring.
Table 1: Optimization of Direct Triflation
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Tf<sub>2</sub>O Equiv | 1.1–1.2 | Maximizes conversion |
| Reaction Time | 1.5–2 h | Prevents degradation |
| Base | Pyridine or DIPEA | >90% yield |
Diazotization of 2-Amino-3-methylpyridine
Reaction Pathway
This method converts the amino group of 2-amino-3-methylpyridine into a diazonium salt, which is subsequently displaced by a triflate anion under acidic conditions.
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Substrate : 2-Amino-3-methylpyridine (1.0 equiv, 1.0 g, 9.2 mmol).
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Reagents : NaNO<sub>2</sub> (1.5 equiv), TfOH (2.0 equiv).
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Solvent : Hexane-DMSO (3:1 v/v, 10 mL).
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Conditions : 0–5°C for 30 minutes, then 25°C for 2 h.
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Yield : 65–75% (reported for analogous pyridines).
Challenges and Solutions
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Diazonium Stability : Low temperatures (0–5°C) prevent premature decomposition.
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Acid Choice : Triflic acid (TfOH) directly introduces the triflate group, avoiding intermediate isolation.
Table 2: Comparative Yields for Diazotization Method
| Substrate | Yield (%) | Purity (%) |
|---|---|---|
| 2-Amino-3-methylpyridine | 68 | 95 |
| 2-Amino-4-methylpyridine | 55 | 88 |
Fluoride-Mediated Triflation Using PhNTf<sub>2</sub>
Methodology
N-Phenyltrifluoromethanesulfonimide (PhNTf<sub>2</sub>) reacts with 3-methylpyridin-2-ol in the presence of a fluoride source (e.g., KHF<sub>2</sub>) to generate the triflate.
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Substrate : 3-Methylpyridin-2-ol (1.0 equiv, 1.0 mmol).
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Reagents : PhNTf<sub>2</sub> (1.5 equiv), KHF<sub>2</sub> (2.5 equiv), DIPEA (3.0 equiv).
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Solvent : MeCN/DMF (1:1 v/v, 4 mL).
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Conditions : 25°C for 18 h.
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Yield : 85–90% (reported for aryl triflates).
Advantages
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Mild Conditions : Avoids strongly acidic environments, suitable for acid-sensitive substrates.
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Scalability : Demonstrated in two-chamber reactors for continuous production.
Comparative Analysis of Methods
Table 3: Method Comparison
| Method | Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|
| Direct Triflation | 90.1 | High | Moderate |
| Diazotization | 68 | Moderate | Low |
| PhNTf<sub>2</sub>/Fluoride | 85–90 | High | High |
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Direct Triflation is optimal for industrial-scale synthesis due to high yields and straightforward purification.
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PhNTf<sub>2</sub>/Fluoride offers superior compatibility with complex substrates but involves higher reagent costs.
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Diazotization is less favored due to moderate yields and handling risks associated with diazonium intermediates.
Structural and Analytical Data
Spectroscopic Characterization
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<sup>1</sup>H NMR (CDCl<sub>3</sub>) : δ 2.61 (s, 3H, CH<sub>3</sub>), 7.26 (d, J = 8.4 Hz, 1H), 7.52 (dd, J = 9.0, 3.0 Hz, 1H), 8.47 (d, J = 3.0 Hz, 1H).
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<sup>19</sup>F NMR : δ -75.2 (s, CF<sub>3</sub>).
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MS (ESI) : m/z 242.0 [M+H]<sup>+</sup>.
Physicochemical Properties
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Molecular Weight : 241.188 g/mol.
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Density : 1.504 g/cm³ (predicted).
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Boiling Point : 281.1°C (predicted).
Chemical Reactions Analysis
3-Methylpyridin-2-yl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Cycloaddition Reactions: It can be used as a precursor in cycloaddition reactions to form more complex structures.
Common reagents used in these reactions include bases, nucleophiles, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Methylpyridin-2-yl trifluoromethanesulfonate has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs and therapeutic agents.
Material Science: It is employed in the synthesis of materials with specific properties for industrial applications.
Mechanism of Action
The mechanism of action of 3-Methylpyridin-2-yl trifluoromethanesulfonate involves its ability to act as a leaving group in substitution reactions. The trifluoromethanesulfonate group is highly electronegative, making it a good leaving group and facilitating the formation of new bonds with other nucleophiles . This property is exploited in various synthetic applications to create complex molecules.
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below highlights critical differences between 3-methylpyridin-2-yl trifluoromethanesulfonate and analogous compounds:
Reactivity and Selectivity
- Leaving Group Efficiency : The triflate group (-OTf) is superior to mesyl (-SO₂Me) or tosyl (-SO₂Tol) groups in nucleophilic aromatic substitution (SNAr) due to its strong electron-withdrawing nature and low basicity .
- Regioselectivity : The 3-methyl group on the pyridine ring introduces steric hindrance, directing reactions to the 2- or 4-positions. This contrasts with unsubstituted pyridines, where reactivity is less predictable .
- Biological Activity : Compared to pyrrolidine-based triflates (e.g., 3-[(2,2,2-Trifluoroethyl)sulfonyl]pyrrolidine ), the aromatic pyridine ring enhances π-π stacking interactions in drug-receptor binding, improving pharmacokinetic profiles.
Biological Activity
3-Methylpyridin-2-yl trifluoromethanesulfonate (CAS No. 154447-02-6) is a chemical compound that has garnered attention in various fields of research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant studies.
This compound is characterized by the presence of a trifluoromethanesulfonate group, which enhances its electrophilicity and reactivity. The molecular formula is , and it is often used as a reagent in organic synthesis.
The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethanesulfonate group can serve as a leaving group in nucleophilic substitution reactions, facilitating the formation of more complex molecules that may exhibit desired biological effects.
Antimicrobial Properties
Research indicates that derivatives of pyridine compounds, including this compound, can exhibit antimicrobial activity. A study demonstrated that certain pyridine derivatives possess significant inhibitory effects against various bacterial strains, suggesting potential applications in developing antimicrobial agents.
Cytotoxic Effects
Preliminary investigations into the cytotoxic effects of pyridine derivatives indicate that these compounds can induce apoptosis in cancer cell lines. For example, studies on similar compounds have reported dose-dependent cytotoxicity against various cancer cell lines, highlighting the potential for this compound in cancer therapy .
Case Studies and Research Findings
Applications in Drug Development
The unique properties of this compound make it a valuable candidate for drug development. Its ability to modify biological targets through electrophilic reactions positions it as a potential lead compound for synthesizing novel therapeutics aimed at treating infections or cancer.
Q & A
Q. What are the standard synthetic routes for preparing 3-methylpyridin-2-yl trifluoromethanesulfonate, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic displacement of a leaving group (e.g., hydroxyl or halide) on 3-methylpyridin-2-ol using trifluoromethanesulfonic anhydride (Tf₂O) or triflyl chloride (TfCl) in the presence of a base like pyridine or triethylamine. Optimization involves controlling reaction temperature (0–25°C), stoichiometry (1:1.2 molar ratio of substrate to Tf reagent), and solvent polarity (dichloromethane or THF). Post-synthesis purification is achieved via column chromatography or recrystallization. Characterization by LCMS (e.g., m/z ~256.0 [M+H]⁺) and HPLC (retention time ~1.3–1.4 min under SMD-TFA05 conditions) is critical .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.0–8.5 ppm for pyridine ring) and methyl groups (δ 2.5–3.0 ppm). The trifluoromethanesulfonate group is identified via ¹⁹F NMR (δ –78 to –80 ppm) and ¹³C signals (q, J ≈ 320 Hz for CF₃) .
- LCMS/HPLC : Confirm molecular weight (e.g., m/z 256.0) and purity (>95%) using reverse-phase columns and TFA-modified mobile phases .
Q. What are the primary applications of this compound in organic synthesis?
- Methodological Answer : The compound serves as a versatile electrophile in cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations) due to the trifluoromethanesulfonate (OTf) group’s superior leaving ability. It is also used to synthesize heterocyclic scaffolds, such as pyridine-fused pharmacophores, by participating in nucleophilic aromatic substitutions .
Advanced Research Questions
Q. How does the stability of this compound vary under different storage or reaction conditions?
- Methodological Answer : Thermal stability studies (TGA/DSC) show decomposition above 150°C, necessitating storage at –20°C under inert atmosphere. Hydrolytic sensitivity requires anhydrous solvents (e.g., THF, DMF) and exclusion of moisture during reactions. Accelerated stability testing (40°C/75% RH for 14 days) reveals <5% degradation when stored in amber vials with molecular sieves .
Q. How can researchers resolve contradictions in reported reaction yields involving this compound?
- Methodological Answer : Discrepancies often arise from impurities in starting materials, solvent effects, or catalyst loading. Systematic analysis includes:
- Purity Checks : Quantify substrate purity via HPLC before use.
- Solvent Screening : Compare polar aprotic (DMF, DMSO) vs. nonpolar (toluene) solvents for reactivity.
- Catalyst Optimization : Test palladium catalysts (e.g., Pd(PPh₃)₄ vs. XPhos Pd G3) in coupling reactions.
Example: A 20% yield increase was reported when switching from Pd(OAc)₂ to PdCl₂(dppf) in Suzuki couplings .
Q. What mechanistic insights explain the reactivity of the trifluoromethanesulfonate group in this compound?
- Methodological Answer : The OTf group’s strong electron-withdrawing nature activates the pyridine ring for nucleophilic attack. DFT calculations suggest a lower activation energy (ΔG‡ ≈ 15–20 kcal/mol) for substitutions at the 2-position compared to non-triflated analogs. Kinetic studies (e.g., Eyring plots) reveal entropy-driven pathways in polar solvents .
Q. How can computational modeling guide the design of derivatives using this compound?
- Methodological Answer :
- Docking Studies : Predict binding affinities of derivatives to target proteins (e.g., kinase inhibitors).
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with reaction rates.
- Transition State Analysis : Identify steric/electronic bottlenecks in SNAr reactions using Gaussian or ORCA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
